(1R,2R)-3-ethenylcyclohexa-3,5-diene-1,2-diol
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Overview
Description
(1R,2R)-3-ethenylcyclohexa-3,5-diene-1,2-diol is a trans-3-ethenylcyclohexa-3,5-diene-1,2-diol. It is an enantiomer of a (1S,2S)-3-ethenylcyclohexa-3,5-diene-1,2-diol.
Scientific Research Applications
Enantioselective Synthesis and Chemical Framework Development
The compound has been instrumental in the enantioselective synthesis of complex molecular structures. For instance, it was utilized to derive enantiomerically pure compounds that embody the pentacyclic framework of the alkaloid vindoline, a precursor to significant anticancer agents like vinblastine and vincristine. This process involved a 17-step elaboration of the enzymatically derived (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol, emphasizing its role in intricate synthetic pathways leading to biologically active compounds (White & Banwell, 2016).
Molecular Modeling and Polymerization
The compound's derivatives have been studied for their role in molecular structures and reactions. A computational study explored the geometry and vibrational frequencies of 1,3-cyclohexadiene and its derivatives, highlighting the influence of substituents on these properties. This research is significant for understanding reaction mechanisms and designing materials with desired chemical behaviors (Pye et al., 2009). Additionally, (1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol and its derivatives have been used as initiators for ring-opening polymerization of cyclic esters, demonstrating the compound's utility in polymer synthesis (Komarov et al., 2019).
Properties
Molecular Formula |
C8H10O2 |
---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
(1R,2R)-3-ethenylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C8H10O2/c1-2-6-4-3-5-7(9)8(6)10/h2-5,7-10H,1H2/t7-,8-/m1/s1 |
InChI Key |
VQKKVCTZENPFCZ-HTQZYQBOSA-N |
Isomeric SMILES |
C=CC1=CC=C[C@H]([C@@H]1O)O |
Canonical SMILES |
C=CC1=CC=CC(C1O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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